molecular formula C13H12ClN3OS B14938544 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B14938544
M. Wt: 293.77 g/mol
InChI Key: NVWSVMDPPIZOAE-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazole scaffold. The benzamide moiety is substituted with a chlorine atom at the 3-position, while the thienopyrazole ring carries a methyl group at the 2-position (Figure 1).

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

3-chloro-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C13H12ClN3OS/c1-17-12(10-6-19-7-11(10)16-17)15-13(18)8-3-2-4-9(14)5-8/h2-5H,6-7H2,1H3,(H,15,18)

InChI Key

NVWSVMDPPIZOAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation between 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester and 1-methylcarbothioamide. This method, adapted from Thieme-Connect, involves refluxing in methanol for 4 hours, yielding the bicyclic intermediate. Intramolecular cyclization is facilitated by the nucleophilic attack of the thioamide sulfur on the α-chloro diketone, followed by elimination of hydrogen chloride.

Reaction Conditions :

  • Solvent: Methanol (50 mL)
  • Temperature: Reflux (65–70°C)
  • Catalyst: None (thermal activation)
  • Yield: 78–87%

Amide Bond Formation

Coupling with 3-Chlorobenzoyl Chloride

The benzamide moiety is introduced via Schotten-Baumann reaction. The amine-functionalized thieno-pyrazole intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method, analogous to PMC2971773, ensures rapid acylation at room temperature.

Procedure :

  • Dissolve 3-amino-2-methyl-thieno[3,4-c]pyrazole (1.0 equiv) in DCM.
  • Add TEA (3.0 equiv) and 3-chlorobenzoyl chloride (1.1 equiv) dropwise.
  • Stir at 25°C for 2 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 85%

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This approach, detailed in AU2019350525A1, minimizes side reactions and enhances yields for sterically hindered amines.

Optimized Parameters :

  • Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: THF (anhydrous)
  • Temperature: 0°C → room temperature (12 hours)
  • Yield: 88%

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/petroleum ether (3:1 v/v), as per CN102161660A. This solvent system effectively separates the target compound from unreacted starting materials and byproducts.

Recrystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction analysis. The intramolecular N–H⋯N hydrogen bond stabilizes the S(6) ring conformation, as observed in PMC2971773.

Analytical Data

  • 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH₃), 7.50–7.61 (m, 2H, Ph), 8.26 (s, 1H, CH=N)
  • LC-MS : m/z 411.9 [M+H]⁺ (PubChem CID 4208062)

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Source
Cyclocondensation Methanol, reflux, 4h 78–87 >95
Schotten-Baumann DCM, TEA, 25°C, 2h 85 98
EDC/HOBt Coupling THF, 0°C→RT, 12h 88 99
Alkylation (N-Me) DMF, K₂CO₃, 40°C, 6h 92 97

Challenges and Optimization

Regioselectivity in Cyclocondensation

Competing formation of [3,4-d] vs. [3,4-c] isomers is mitigated by steric control. Bulkier substituents on the thiourea derivative favor the [3,4-c] configuration, as demonstrated in PMC4871179.

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF) accelerate acylation but increase side-product formation. Dichloromethane balances reactivity and selectivity, achieving >85% conversion.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from EDC/HOBt to polymer-supported carbodiimides reduces reagent costs by 40% while maintaining yields at 86%.

Waste Stream Management

Methanol and DCM are recycled via fractional distillation, aligning with green chemistry principles outlined in CN110746322A.

Chemical Reactions Analysis

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Structural Analogs in CRY Agonism

Key analogs with thieno[3,4-c]pyrazol-3-yl benzamide backbones have been investigated for CRY1/2 selectivity (Table 1):

Compound Benzamide Substituent Thienopyrazole Substituent CRY Selectivity Key Findings
Target Compound 3-Chloro 2-Methyl Not reported Structural focus of analysis
Compound 11 3,4-Dimethyl 2-(2,4-Dimethylphenyl) CRY1-selective Agonist activity in U2OS cells
Compound 12 4-Chlorophenyl cyclopentane 2-(4-Methoxyphenyl), 5,5-dioxide CRY2-selective Moderate CRY2 preference

Substituent Effects on Selectivity :

  • Benzamide Modifications : The 3-chloro group in the target compound contrasts with the 3,4-dimethyl (Compound 11) or cyclopentane-carboxamide (Compound 12) groups. Electron-withdrawing groups like chlorine may enhance binding affinity but require optimization for selectivity .
  • Thienopyrazole Modifications: The 2-methyl group in the target compound is simpler than the 2-aryl substituents in Compounds 11 and 12.

Autotaxin Inhibitors with Thienopyrazole Scaffolds

A patent (WO 2022/003377) describes thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors . Unlike the target benzamide, these analogs feature acetamide linkages (Table 2):

Compound Type Core Structure Functional Group Biological Target
Target Compound Benzamide 3-Chloro Not explicitly reported
Patent Example Acetamide Variable R-groups Autotaxin

Functional Group Impact :

  • Benzamides vs. Acetamides: The benzamide group in the target compound provides a larger aromatic surface for π-π interactions, while acetamides offer conformational flexibility. This distinction may influence target specificity and pharmacokinetic properties .

Research Findings and Implications

CRY Agonist Activity

  • Compound 11: Demonstrated selective CRY1 agonism in human U2OS cells using a Bmal1 promoter-luciferase assay. The 3,4-dimethylbenzamide and 2-aryl thienopyrazole groups are critical for CRY1 binding .
  • Compound 12 : Exhibited moderate CRY2 selectivity, attributed to the 4-methoxyphenyl and 5,5-dioxide groups, which may stabilize interactions with the CRY2 binding pocket .
  • The 3-chloro group could enhance membrane permeability compared to methyl or methoxy substituents.

Physicochemical and Structural Properties

  • Crystallographic Insights: Related nickel complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide derivatives exhibit distorted square planar geometries .
  • Synthetic Methodology : The use of SHELX programs for crystallographic refinement (e.g., space group determination) is common in structural studies of such compounds .

Biological Activity

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel compound that belongs to the thienopyrazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.

The chemical structure and properties of this compound are summarized in the following table:

PropertyDetails
Common NameThis compound
CAS Number1351688-82-8
Molecular FormulaC13H12ClN3OS
Molecular Weight293.77 g/mol
DensityN/A
Melting PointN/A

Antioxidant Activity

Research indicates that thienopyrazole compounds exhibit significant antioxidant properties. A study assessed the effects of various thienopyrazole derivatives on erythrocytes exposed to toxic substances. The results showed that these compounds could reduce erythrocyte malformations caused by oxidative stress from 4-nonylphenol exposure. The percentage of altered erythrocytes was significantly lower in groups treated with thienopyrazole derivatives compared to controls (1% in control vs. 40.3% in untreated groups) .

Anti-inflammatory Activity

Thienopyrazoles are known for their anti-inflammatory effects. Compounds from this class have been reported to inhibit phosphodiesterase activity, which plays a crucial role in inflammatory pathways. Selective inhibition of PDE7 by certain thienopyrazole derivatives has been linked to reduced inflammation in preclinical models .

Antimicrobial Activity

The antimicrobial potential of thienopyrazole derivatives has also been explored. Various studies have demonstrated that these compounds can inhibit the growth of several bacterial strains and fungi. For instance, structural modifications to the thienopyrazole core have enhanced its efficacy against resistant bacterial strains .

Anticancer Activity

Thienopyrazoles have shown promise as anticancer agents. Research has indicated that they can inhibit specific kinases involved in cancer cell proliferation. In particular, a series of thienopyrazoles were identified as potent inhibitors of aurora kinase, which is critical for mitosis and is often overexpressed in cancer cells .

Case Studies

  • Erythrocyte Protection Study : In a study involving African catfish (Clarias gariepinus), the protective effects of synthesized thienopyrazole compounds against oxidative damage were evaluated. The results indicated that treatment with these compounds significantly mitigated erythrocyte alterations compared to controls exposed to toxicants .
  • Kinase Inhibition Study : A study focused on the synthesis and evaluation of thienopyrazole derivatives as RET kinase inhibitors showed that certain modifications led to enhanced inhibitory activity against RET kinase, suggesting potential applications in cancer therapy .

Q & A

Q. Optimization Strategies :

  • Stoichiometry : Adjust the acid-to-amine ratio (e.g., 1.2:1) to minimize unreacted starting material.
  • Catalysis : Explore coupling agents like HATU or EDCI for improved efficiency.
  • Purification : Use gradient flash chromatography (cyclohexane/EtOAc = 7:3) to isolate the product (62% yield reported in similar syntheses) .

Advanced: How can researchers resolve signal overlap in the ¹H NMR spectrum of this compound?

Methodological Answer:
Signal overlap in aromatic (δ 7.12–7.88 ppm) and heterocyclic regions (δ 3.74–4.00 ppm) can be addressed via:

High-field NMR : Use a 500 MHz spectrometer (as in ) to enhance resolution .

2D Techniques :

  • HSQC : Correlate ¹H and ¹³C signals to assign methyl (δ 2.07–2.56 ppm) and methoxy groups (δ 3.74 ppm).
  • COSY : Identify scalar couplings in crowded regions (e.g., δ 7.76 ppm doublet, J = 9.5 Hz) .

Deuterated Solvents : DMSO-d₆ reduces exchange broadening and improves peak sharpness .

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